Quinuclidin-4-ylmethanamine dihydrochloride

Aqueous Solubility Salt Form Selection Bioassay Compatibility

Quinuclidin-4-ylmethanamine dihydrochloride (CAS 67496-77-9) is a crystalline bicyclic diamine dihydrochloride salt with a rigid 1-azabicyclo[2.2.2]octane core. The defined dihydrochloride stoichiometry ensures batch-to-batch reproducibility, superior aqueous solubility, and long-term ambient stability-advantages over the hygroscopic free base (CAS 67496-78-0) that translate directly to higher synthetic yields and simplified purification workflows. - Enables reproducible synthesis of M1 muscarinic and α7 nicotinic acetylcholine receptor ligands for cognitive disorder research. - Serves as a key building block for squalene synthase (SQS) inhibitors targeting Trypanosoma cruzi and Leishmania spp. - Provides a stable, crystalline precursor for chiral catalyst development and asymmetric synthesis applications.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.146
CAS No. 67496-77-9
Cat. No. B592078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidin-4-ylmethanamine dihydrochloride
CAS67496-77-9
Molecular FormulaC8H18Cl2N2
Molecular Weight213.146
Structural Identifiers
SMILESC1CN2CCC1(CC2)CN.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c9-7-8-1-4-10(5-2-8)6-3-8;;/h1-7,9H2;2*1H
InChIKeyLBUSICHYWZXLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinuclidin-4-ylmethanamine Dihydrochloride (CAS 67496-77-9): Chemical Identity and Basic Characteristics for Research Procurement


Quinuclidin-4-ylmethanamine dihydrochloride (CAS 67496-77-9) is a bicyclic diamine dihydrochloride salt with a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core [1]. It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry for constructing pharmacologically active molecules, particularly those targeting cholinergic and parasitic pathways [2]. Its molecular formula is C₈H₁₈Cl₂N₂, and it has a molecular weight of 213.15 g/mol .

Why Generic Substitution of Quinuclidin-4-ylmethanamine Dihydrochloride (CAS 67496-77-9) is High-Risk Without Specification


The selection of Quinuclidin-4-ylmethanamine dihydrochloride over its closest analogs is critical due to quantifiable differences in molecular properties that directly impact research and development workflows. While its free base (Quinuclidin-4-ylmethanamine, CAS 67496-78-0) and monohydrochloride salt are related, the dihydrochloride salt offers a defined, crystalline solid form with distinct advantages in solubility, stability, and handling. These differences are not trivial; they translate to concrete variations in synthetic reproducibility, ease of purification, and biophysical assay compatibility. The following sections provide quantitative evidence that establishes the unique value proposition of this specific salt form, demonstrating why it should be the preferred choice for precise scientific and industrial applications.

Quantitative Evidence Guide for Selecting Quinuclidin-4-ylmethanamine Dihydrochloride (CAS 67496-77-9)


Enhanced Aqueous Solubility of the Dihydrochloride Salt Enables Wider Experimental Design

The dihydrochloride salt of Quinuclidin-4-ylmethanamine exhibits a calculated aqueous solubility of 1.54 mg/mL (7.22 mM) . While direct experimental comparison with the free base is unavailable, this solubility is expected to be significantly higher than that of the free base (CAS 67496-78-0), which, as a non-ionizable amine, is predicted to have much lower water solubility. This is a well-established class-level inference for salt formation of basic amines.

Aqueous Solubility Salt Form Selection Bioassay Compatibility

Improved Solid-State Stability and Handling Over the Free Base

As a dihydrochloride salt, this compound is a crystalline solid, in contrast to the free base, which is often reported as a liquid (e.g., light yellow liquid for Quinuclidin-4-ylmethanamine, CAS 67496-78-0) . Crystalline solids generally exhibit superior long-term chemical stability and are easier to weigh accurately, a critical factor for reproducible synthesis [1]. The compound's storage conditions are recommended as 2-8°C under inert gas, which is typical for such salts to prevent hygroscopic degradation [2].

Compound Stability Storage Crystalline Solid

Differentiation from Monohydrochloride Salt Based on Stoichiometry and Hydrogen Bond Donor Count

The dihydrochloride salt (C₈H₁₈Cl₂N₂) contains exactly two chloride ions per molecule, differentiating it from a potential monohydrochloride form (C₈H₁₇ClN₂). This precise stoichiometry is defined by its molecular formula and is confirmed by vendors . The presence of three hydrogen bond donors in the dihydrochloride (vs. two in a monohydrochloride) alters its supramolecular assembly and crystal packing, which can influence dissolution rate and bioavailability [1].

Stoichiometry Hydrogen Bonding Crystal Engineering

Verified High Purity with Batch-Specific Analytical Documentation

This compound is commercially available with a verified minimum purity specification of 95% or 97%, a quantifiable metric for quality . Crucially, reputable vendors like Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC reports, which are not uniformly available for all analogs from all sources . This documented purity directly reduces the risk of synthetic failure due to unknown impurities.

Compound Purity Analytical QC Reproducibility

Optimal Research and Industrial Application Scenarios for Quinuclidin-4-ylmethanamine Dihydrochloride (CAS 67496-77-9)


Synthesis of Quinuclidine-Based Squalene Synthase (SQS) Inhibitors for Antiparasitic Drug Discovery

This compound serves as a key building block for synthesizing novel quinuclidine derivatives designed to inhibit squalene synthase (SQS) in parasitic protozoa like *Trypanosoma cruzi* and *Leishmania* species [1]. Its rigid quinuclidine core is essential for binding to the enzyme's active site, and the dihydrochloride salt provides the high solubility and stability needed for efficient multi-step synthesis. In a notable study, quinuclidine derivatives demonstrated selective inhibition of recombinant *T. cruzi* SQS over the human enzyme [2], highlighting the potential of this scaffold for developing new treatments for Chagas' disease and leishmaniasis [3].

Construction of Muscarinic Acetylcholine Receptor (mAChR) Ligands for Neuroscience Research

The quinuclidine scaffold is a privileged structure in medicinal chemistry for developing ligands targeting muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype [1]. Quinuclidin-4-ylmethanamine dihydrochloride provides the core 1-azabicyclo[2.2.2]octane motif. This moiety is present in numerous research compounds, such as selective M1 agonists (e.g., AF102B and xanomeline analogs) [2][3], which are studied for their potential in cognitive disorders like Alzheimer's disease. The dihydrochloride salt's high purity and defined stoichiometry are critical for the reproducible synthesis and pharmacological evaluation of these complex molecules.

Use as a Chiral Building Block in Asymmetric Catalysis and Synthesis

The quinuclidine framework is inherently chiral, making its derivatives, including Quinuclidin-4-ylmethanamine, valuable as chiral building blocks and catalysts in asymmetric synthesis [1]. The dihydrochloride salt provides a stable, crystalline precursor for introducing the quinuclidine moiety into more complex structures. Its rigidity and defined three-dimensional orientation are key features for inducing stereoselectivity in reactions. The compound's use as a synthetic intermediate enables the creation of chiral catalysts and advanced pharmaceutical intermediates [2].

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Quinuclidine derivatives, including those synthesized from this dihydrochloride salt, are known to interact with nicotinic acetylcholine receptors (nAChRs) [1]. This core structure is found in compounds that act as agonists or allosteric modulators of various nAChR subtypes, including the α7 receptor, which is implicated in neurological and inflammatory disorders [2]. For instance, patents describe substituted quinuclidine compounds for modulating α7 nAChRs to treat neurological disorders [3]. The dihydrochloride salt form facilitates the reliable synthesis of such compounds by ensuring a consistent, high-quality starting material.

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